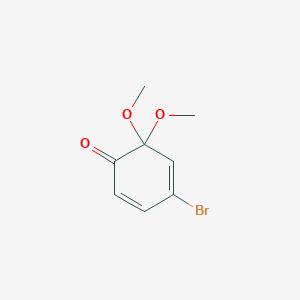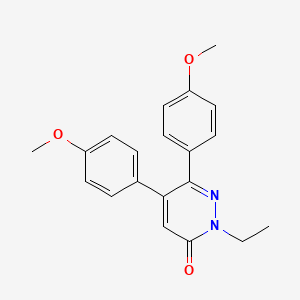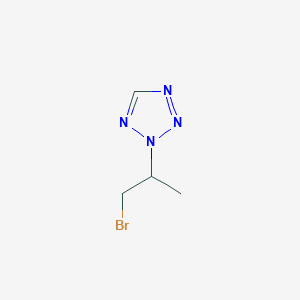
2-(1-bromopropan-2-yl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-bromopropan-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring substituted with a 1-bromopropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromopropan-2-yl)-2H-tetrazole typically involves the reaction of 1-bromopropan-2-ylamine with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-bromopropan-2-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products include 2-(1-hydroxypropan-2-yl)-2H-tetrazole, 2-(1-aminopropan-2-yl)-2H-tetrazole, and 2-(1-thiopropan-2-yl)-2H-tetrazole.
Oxidation Reactions: Products include various oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Applications De Recherche Scientifique
2-(1-bromopropan-2-yl)-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-bromopropan-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the tetrazole ring can engage in various chemical transformations. These interactions can affect biological pathways and molecular targets, leading to potential bioactivity.
Comparaison Avec Des Composés Similaires
- 2-(1-chloropropan-2-yl)-2H-tetrazole
- 2-(1-iodopropan-2-yl)-2H-tetrazole
- 2-(1-fluoropropan-2-yl)-2H-tetrazole
Comparison: 2-(1-bromopropan-2-yl)-2H-tetrazole is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that may not be as readily achievable with other halogens. The tetrazole ring also provides a versatile platform for further chemical modifications, making this compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
189025-09-0 |
|---|---|
Formule moléculaire |
C4H7BrN4 |
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)tetrazole |
InChI |
InChI=1S/C4H7BrN4/c1-4(2-5)9-7-3-6-8-9/h3-4H,2H2,1H3 |
Clé InChI |
AROWRUDDYMCNPY-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)N1N=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


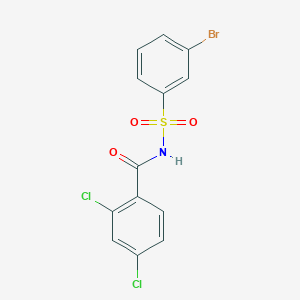
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
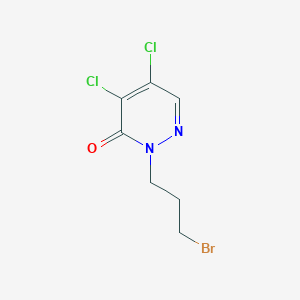

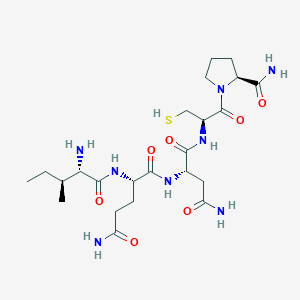
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

